2-(2-Formylphenyl)isonicotinic acid
Overview
Description
2-(2-Formylphenyl)isonicotinic acid, also known as Finafloxacin, is a novel fluoroquinolone antibiotic that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of isonicotinic acid, which is widely used in the synthesis of various drugs. Finafloxacin has a unique mechanism of action and exhibits potent activity against a broad spectrum of bacteria, including those that are resistant to other antibiotics.
Scientific Research Applications
Electrochemical Studies
One study explored the electrochemical reduction of isonicotinic acid in aqueous media, demonstrating a complex mechanism involving multiple electron and proton transfers, leading to the formation of 4-formylpyridine. This research provides insights into the reactivity of isonicotinic acid derivatives under electrochemical conditions, which could be relevant for developing novel electrochemical sensors or synthesis methods (Mathieu, Meunier-Prest, & Laviron, 1997).
Biological Applications
Research on Mycobacterium tuberculosis has shown that isonicotinic acid (from which 2-(2-Formylphenyl)isonicotinic acid is derived) targets the inhA gene, suggesting a potential role in developing antituberculosis drugs. This indicates the value of isonicotinic acid derivatives in medical research, particularly in understanding and combating tuberculosis (Banerjee et al., 1994).
Material Science and Catalysis
A study on the synthesis of pyranopyrazoles highlights the use of isonicotinic acid as a catalyst, showcasing its potential in facilitating organic reactions. This suggests applications in green chemistry and the synthesis of complex organic molecules (Zolfigol et al., 2013).
Surface Science
The adsorption of bi-isonicotinic acid on rutile TiO2(110) surfaces has been investigated, revealing insights into the dye-surface interactions crucial for photoelectrochemical applications. This research could inform the design of more efficient solar cells and photoelectrochemical devices (Patthey et al., 1999).
Mechanism of Action
Mode of Action
- Initially, 2-(2-Formylphenyl)isonicotinic acid is inactive and must be activated by bacterial catalase. This activation process involves reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine, followed by reaction with oxygen to form an oxyferrous enzyme complex . Once activated, the compound inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Mycolic acids play a crucial role in maintaining cell integrity and impermeability. 2-(2-Formylphenyl)isonicotinic acid perturbs NAD (nicotinamide adenine dinucleotide) metabolism, affecting energy production and redox reactions within the bacterial cell .
Pharmacokinetics
- Information on absorption is not available for this specific compound . The volume of distribution remains unspecified. Further details regarding metabolism and elimination are lacking.
properties
IUPAC Name |
2-(2-formylphenyl)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)12-7-9(13(16)17)5-6-14-12/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFLVRPNVLYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679503 | |
Record name | 2-(2-Formylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formylphenyl)isonicotinic acid | |
CAS RN |
566198-44-5 | |
Record name | 2-(2-Formylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.